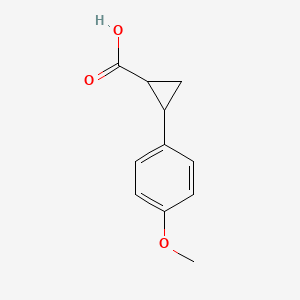

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-14-8-4-2-7(3-5-8)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTYOCDEILYYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499204, DTXSID80901405 | |

| Record name | 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80901405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92016-94-9 | |

| Record name | 2-(4-Methoxyphenyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92016-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

Abstract: This technical guide provides a comprehensive analysis of the physical and spectroscopic properties of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS No. 92016-94-9). This compound is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural combination of a cyclopropane ring and a methoxyphenyl moiety. The cyclopropane scaffold is a valuable bioisostere used to enhance metabolic stability and conformational rigidity in drug candidates, while the methoxyphenyl group is a common feature in pharmacologically active molecules.[1] This document details the compound's chemical identity, a generalized synthetic workflow, core physicochemical properties, and an in-depth spectroscopic characterization. Methodologies for experimental determination are explained, providing both theoretical grounding and practical insights for laboratory professionals.

Introduction and Chemical Identity

Overview and Significance

This compound is a bifunctional organic molecule featuring a strained three-membered carbocycle, which imparts unique conformational constraints. The introduction of cyclopropyl groups into drug molecules is a widely used strategy to modulate properties such as metabolic stability, receptor binding affinity, and aqueous solubility.[1] The presence of the 4-methoxyphenyl group, a common electron-donating aromatic system, further enhances its potential as a versatile building block for the synthesis of complex molecular architectures. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic and developmental workflows.

Chemical Structure

Figure 1. 2D Chemical Structure of this compound.

Nomenclature and Identifiers

The compound is systematically identified by the following descriptors, which are crucial for database searches and regulatory documentation.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 92016-94-9 | [2][3] |

| Molecular Formula | C₁₁H₁₂O₃ | [2][3] |

| Molecular Weight | 192.21 g/mol | [2][3] |

| Canonical SMILES | COC1=CC=C(C=C1)C2CC2C(=O)O | [2] |

| InChI Key | CCTYOCDEILYYEF-UHFFFAOYSA-N | [2][4] |

| Synonyms | 2-(4-methoxyphenyl)cyclopropanecarboxylic acid | [2][3][4] |

Generalized Synthesis and Characterization Workflow

Rationale for Synthetic Strategy

While multiple synthetic routes to cyclopropanecarboxylic acids exist, a common and effective strategy involves the cyclopropanation of an alkene. For the title compound, a logical precursor is 4-methoxystyrene. The reaction with an ethyl diazoacetate catalyzed by a rhodium or copper catalyst would yield the corresponding ethyl ester, which can then be hydrolyzed to the carboxylic acid. This approach is chosen for its efficiency and stereochemical control possibilities.

Generalized Synthetic Protocol

The following is a representative, non-optimized protocol for the synthesis of the title compound.

-

Cyclopropanation:

-

To a solution of 4-methoxystyrene (1.0 eq) in dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add the catalyst (e.g., Rh₂(OAc)₄, 0.5 mol%).

-

Slowly add ethyl diazoacetate (1.1 eq) via a syringe pump over 4-6 hours at room temperature to control the exothermic reaction and minimize side products.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alkene is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude ester via column chromatography (Silica gel, hexanes/ethyl acetate gradient).

-

-

Saponification:

-

Dissolve the purified ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours.

-

Cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any non-polar impurities.

-

Acidify the aqueous layer to a pH of ~1-2 with cold 1M hydrochloric acid (HCl), leading to the precipitation of the carboxylic acid product.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

-

Post-Synthesis Workflow Diagram

The logical flow from synthesis to a fully characterized final product is critical for ensuring purity and confirming identity.

Caption: Workflow from synthesis to final product characterization.

Core Physical and Chemical Properties

A summary of the core physical properties is essential for safe storage, handling, and use in further applications.

Physical State and Appearance

The compound is described as a white to off-white solid at standard temperature and pressure.[3]

Thermal Properties

Experimental melting and boiling points are not widely reported in the literature. As a non-volatile solid, its boiling point is expected to be high and would likely lead to decomposition before boiling at atmospheric pressure. Its melting point would be a key indicator of purity, but must be determined experimentally.

Solubility Profile

Based on its chemical structure, which contains a polar carboxylic acid group and a larger, non-polar aromatic/alicyclic body, its solubility profile can be predicted:

-

Water: Poorly soluble.

-

Non-polar organic solvents (e.g., Hexane): Low solubility.

-

Polar aprotic solvents (e.g., Ethyl Acetate, Chloroform, Dichloromethane): Good solubility.[5]

-

Polar protic solvents (e.g., Methanol, Ethanol): Good solubility.

-

Aqueous Base (e.g., aq. NaOH, NaHCO₃): Soluble due to deprotonation to the carboxylate salt.

Acidity (pKa)

The experimental pKa for this specific molecule is not available in surveyed databases. However, the pKa of the parent cyclopropanecarboxylic acid is approximately 4.8.[5] Typical carboxylic acids have a pKa in the range of 4-5.[6] It is expected that this compound will have a pKa within this range, making it a weak organic acid.

Summary of Physical Properties

| Property | Value / Description | Source / Rationale |

| Appearance | White to off-white solid | [3] |

| Storage Temperature | 2-8°C, sealed and dry | [3][7] |

| pKa (Predicted) | ~4.5 - 5.0 | Based on structural analogs[5][6] |

| Solubility | Soluble in polar organic solvents and aqueous base | Structural analysis |

| Molecular Weight | 192.21 g/mol | [2][3] |

Spectroscopic and Spectrometric Analysis

Spectroscopic data provides the definitive structural confirmation of the molecule. While specific spectra for this compound are not publicly available, a detailed prediction based on its functional groups provides a reliable reference for experimental verification.

Mass Spectrometry (MS)

4.1.1. Expected Fragmentation Pathways In electron ionization mass spectrometry (EI-MS), carboxylic acids often show a weak molecular ion peak ([M]⁺) due to facile fragmentation.[8]

-

Molecular Ion (M⁺): Expected at m/z = 192.

-

Alpha-Cleavage: The most common fragmentation for carboxylic acids involves cleavage of the bond adjacent to the carbonyl group. This can lead to the loss of the cyclopropyl-phenyl group or the formation of the [COOH]⁺ ion (m/z = 45).

-

Loss of Water: A [M-18]⁺ peak can sometimes be observed.

-

Loss of COOH radical: A [M-45]⁺ peak is also possible.

-

McLafferty Rearrangement: This rearrangement is a key fragmentation pathway for carbonyl compounds with accessible gamma-hydrogens, resulting in a characteristic neutral loss.[8]

Caption: Predicted major fragmentation pathways in EI-MS.

4.1.2. Protocol: Acquiring a Mass Spectrum

-

Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion (for ESI) or a GC inlet (for EI).

-

For Electrospray Ionization (ESI), operate in negative ion mode to observe the [M-H]⁻ ion at m/z = 191.

-

For Electron Ionization (EI), use a standard electron energy of 70 eV.

-

Acquire the spectrum over a mass range of m/z 40-250.

Infrared (IR) Spectroscopy

4.2.1. Characteristic Vibrational Modes The IR spectrum of a carboxylic acid is highly characteristic due to the hydroxyl and carbonyl groups.

-

O-H Stretch: A very broad, strong absorption band from approximately 3300 cm⁻¹ to 2500 cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimer structure common in carboxylic acids.[9][10]

-

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (cyclopropyl) C-H stretches appear just below 3000 cm⁻¹. These sharp peaks are often superimposed on the broad O-H band.

-

C=O Stretch: A very strong, sharp absorption between 1730-1700 cm⁻¹. Conjugation with a phenyl ring typically lowers this frequency, but the effect is insulated by the cyclopropane ring.[11]

-

C-O Stretch & O-H Bend: A strong C-O stretching band appears in the 1320-1210 cm⁻¹ region. A broad O-H bend (out-of-plane) is also characteristically found near 920 cm⁻¹.[9][11]

4.2.2. Table of Expected IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Intensity / Description |

| 3300 - 2500 | O-H (Carboxylic Acid) | Strong, very broad |

| 3100 - 3000 | C-H (Aromatic, Cyclopropyl) | Medium, sharp |

| 2980 - 2850 | C-H (Aliphatic, Methoxy) | Medium, sharp |

| 1730 - 1700 | C=O (Carbonyl) | Strong, sharp |

| 1610, 1510 | C=C (Aromatic Ring) | Medium to strong |

| 1320 - 1210 | C-O (Carboxylic Acid) | Strong |

| ~920 | O-H Bend (out-of-plane) | Medium, broad |

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.3.1. Predicted ¹H NMR Spectrum

-

-COOH (1H): A broad singlet appearing far downfield, typically between 10-13 ppm. Its position is concentration-dependent.[10]

-

Aromatic Protons (4H): The 4-methoxyphenyl group will present as an AA'BB' system. Two doublets are expected: one around 7.1-7.3 ppm (protons ortho to the cyclopropyl group) and another around 6.8-6.9 ppm (protons ortho to the methoxy group).

-

-OCH₃ (3H): A sharp singlet around 3.8 ppm.

-

Cyclopropyl Protons (3H): Complex multiplets in the upfield region, expected between 1.0-2.5 ppm. The diastereotopic nature of these protons will lead to complex spin-spin coupling.

4.3.2. Predicted ¹³C NMR Spectrum

-

-COOH: Signal between 175-185 ppm.[10]

-

Aromatic Carbons: Four signals expected between 114-160 ppm. The carbon bearing the methoxy group will be the most deshielded (~159 ppm), and the ipso-carbon attached to the cyclopropane ring will be around 130-135 ppm.

-

-OCH₃: A sharp signal around 55 ppm.

-

Cyclopropyl Carbons: Three signals in the upfield region, typically between 15-35 ppm.

4.3.3. Protocol: Preparing an NMR Sample

-

Dissolve 5-10 mg of the solid sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

If using CDCl₃, the acidic proton may exchange or broaden; DMSO-d₆ is often preferred to clearly observe the carboxylic acid proton.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 300 MHz or higher spectrometer.

Conclusion

This compound is a crystalline solid with physical properties dominated by its carboxylic acid functionality and its significant non-polar framework. Its poor water solubility, weak acidity, and characteristic spectroscopic signatures—particularly the broad O-H stretch in the IR and the downfield carboxyl proton in the ¹H NMR—are key identifiers. The data and protocols presented in this guide serve as a foundational resource for scientists, enabling accurate characterization, safe handling, and informed application of this valuable chemical building block in research and development.

References

- PubChem. This compound.

- University of Calgary. IR: carboxylic acids.

- PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

- NIST. Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, trans.

- ResearchGate. (PDF) Infrared spectra and structure of molecular complexes of aromatic acids.

- PubChem. 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid.

- Wikipedia. Cyclopropane carboxylic acid.

- SIELC Technologies. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.

- Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available at: [Link] CHD-journal.com/index.php/BCHD/article/view/390

- Journal of Asian Natural Products Research. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass.

- YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids.

- Chemspace. (1R,2S)-2-[(4-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid.

- University of Texas at Dallas. Approximate pKa chart of the functional groups.

- Google Patents. CN104447293A - Method for preparing 1-methyl cyclopropane carboxylic acid.

- Organic Syntheses. cyclopropanecarboxylic acid.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

- The Royal Society of Chemistry. Spectra and physical data of (A2).

Sources

- 1. cas 92016-94-9|| where to buy this compound [french.chemenu.com]

- 2. This compound | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(4-Methoxy-phenyl)-cyclopropanecarboxylic acid | 92016-94-9 [chemicalbook.com]

- 4. This compound | 92016-94-9 [sigmaaldrich.com]

- 5. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 6. chem.indiana.edu [chem.indiana.edu]

- 7. 92016-94-9|2-(4-Methoxyphenyl)cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

Introduction: The Significance of the Cyclopropane Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic Acid: Synthesis, Characterization, and Implications for Drug Development

The cyclopropane ring, a seemingly simple three-membered carbocycle, represents a cornerstone of modern medicinal chemistry. Its inherent ring strain and unique electronic properties impart a rigid, three-dimensional conformation to molecules, a feature highly sought after in the rational design of therapeutic agents.[1] This rigidity can enhance binding affinity to biological targets, improve metabolic stability, and reduce off-target effects. The subject of this guide, this compound, embodies the potential of this versatile scaffold. This document provides a comprehensive technical overview of its chemical structure, synthesis, spectroscopic characterization, and, critically, its relevance and potential liabilities in the context of contemporary drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined chemical structure, which is fundamental to its chemical behavior and biological activity.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 92016-94-9 | PubChem[2] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[2] |

| Molecular Weight | 192.21 g/mol | PubChem[2] |

| XLogP3 | 1.6 | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

Chemical Synthesis: A Methodical Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the Simmons-Smith cyclopropanation of an appropriate cinnamic acid ester, followed by hydrolysis. This method is well-regarded for its stereospecificity and tolerance of various functional groups.[3][4]

Overall Synthetic Scheme:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis and Purification

Step 1: Simmons-Smith Cyclopropanation of Ethyl 4-methoxycinnamate

-

Rationale: The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to stereospecifically add a methylene group across the double bond of an alkene.[4] The ester of 4-methoxycinnamic acid is used as the starting material to avoid side reactions with the acidic proton of the carboxylic acid.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add zinc dust (2.0 eq) and copper(I) chloride (0.2 eq).

-

Dry the mixture under high vacuum while heating gently with a heat gun, then allow to cool to room temperature under a nitrogen atmosphere.

-

Add anhydrous diethyl ether as the solvent, followed by diiodomethane (1.5 eq). Stir the mixture at reflux for 1 hour to form the zinc-copper couple and the organozinc reagent.

-

Cool the reaction mixture to 0 °C and add a solution of ethyl 4-methoxycinnamate (1.0 eq) in anhydrous diethyl ether dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate.

-

Step 2: Hydrolysis of the Ester

-

Rationale: Saponification of the ethyl ester with a strong base, followed by acidification, will yield the desired carboxylic acid.

-

Procedure:

-

Dissolve the crude ester from Step 1 in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0-3.0 eq) and heat the mixture at reflux for 2-4 hours, or until TLC indicates the disappearance of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1M hydrochloric acid. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Structural Elucidation via Spectroscopic Analysis

The confirmation of the chemical structure of this compound is achieved through a combination of spectroscopic techniques. While publicly available, high-resolution spectra with detailed assignments are limited, the expected spectral data can be reliably predicted based on the known structure.

Predicted Spectroscopic Data:

| Technique | Expected Key Features |

| ¹H NMR | ~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).[5] ~6.8-7.2 ppm (multiplet, 4H): Aromatic protons of the 4-methoxyphenyl group. ~3.8 ppm (singlet, 3H): Methoxy group protons (-OCH₃). ~1.2-2.5 ppm (multiplet, 4H): Protons of the cyclopropane ring, exhibiting complex splitting patterns due to cis and trans coupling. |

| ¹³C NMR | ~175-185 ppm: Carboxylic acid carbonyl carbon.[6] ~158-160 ppm: Aromatic carbon attached to the methoxy group. ~114-130 ppm: Other aromatic carbons. ~55 ppm: Methoxy carbon. ~15-30 ppm: Carbons of the cyclopropane ring. |

| FTIR (cm⁻¹) | ~2500-3300 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.[7] ~1700: C=O stretch of the carboxylic acid.[7] ~1610, 1510: C=C stretches of the aromatic ring. ~1250: Asymmetric C-O-C stretch of the aryl ether. ~1030: Symmetric C-O-C stretch of the aryl ether. |

| Mass Spec (EI) | m/z 192: Molecular ion peak [M]⁺. Key Fragmentation Ions: Loss of -COOH (m/z 147), loss of -OCH₃ (m/z 161), and fragments corresponding to the tropylium ion and other rearrangements of the aromatic portion. |

Stereochemistry: A Critical Consideration in Drug Development

This compound possesses two stereocenters at the C1 and C2 positions of the cyclopropane ring. This gives rise to two pairs of enantiomers: (1R,2R)- and (1S,2S)-trans isomers, and (1R,2S)- and (1S,2R)-cis isomers. The Simmons-Smith reaction on a trans-alkene precursor will yield the trans-cyclopropane as a racemic mixture.

For any biologically active compound, it is imperative to investigate the pharmacological properties of each enantiomer, as they can exhibit significantly different efficacy, metabolism, and toxicity.[8]

Strategies for Obtaining Enantiomerically Pure Compound:

Caption: Methodologies for obtaining single enantiomers.

-

Chiral Resolution: This involves the separation of the racemic mixture.

-

Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique that utilizes a chiral stationary phase to differentially retain the enantiomers.[9]

-

Diastereomeric Salt Formation: The racemic carboxylic acid is reacted with an enantiomerically pure chiral base (e.g., an alkaloid like brucine or a chiral amine) to form diastereomeric salts. These salts have different physical properties (such as solubility) and can be separated by crystallization. The desired enantiomer of the carboxylic acid is then liberated by acidification.[10]

-

-

Asymmetric Synthesis: This approach aims to directly synthesize a single enantiomer.

Biological Significance and Implications for Drug Development

The incorporation of a this compound moiety into a drug candidate can have profound biological consequences, offering both potential benefits and significant risks that must be carefully evaluated.

Potential as Enzyme Inhibitors

Cyclopropane carboxylic acid derivatives are known to act as inhibitors of various enzymes. A notable example is their ability to inhibit 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in the biosynthesis of the plant hormone ethylene.[1][12] This inhibitory activity stems from the structural analogy of these compounds to the natural substrate. This principle of substrate-mimicry suggests that this compound and its derivatives could be designed to target other enzymes with specific substrate binding pockets. The rigid cyclopropane scaffold can orient the pharmacophoric elements (the aromatic ring and the carboxylic acid) in a precise manner for optimal interaction with an enzyme's active site.

Metabolic Liabilities and Potential for Idiosyncratic Toxicity

A critical consideration for drug development professionals is the metabolic fate of a compound and its potential for toxicity. Research on the anxiolytic drug panadiplon revealed a concerning link between a cyclopropane carboxylic acid metabolite and idiosyncratic hepatotoxicity.[13]

Proposed Mechanism of Toxicity:

Caption: Potential pathway for cyclopropane carboxylic acid-induced hepatotoxicity.

The study on panadiplon demonstrated that its cyclopropane carboxylic acid metabolite could:

-

Inhibit mitochondrial fatty acid β-oxidation.[13]

-

Deplete hepatic levels of coenzyme A and carnitine through the formation of unusual acyl derivatives.[13]

-

Disrupt glucose homeostasis.[13]

These metabolic disturbances do not directly cause cell death but render hepatocytes highly susceptible to secondary stressors, ultimately leading to apoptosis and necrosis.[13] This represents a significant risk of idiosyncratic drug-induced liver injury (DILI), a major cause of drug failure in clinical trials and post-market withdrawal.

Therefore, for any drug candidate containing the this compound structure or a motif that can be metabolized to it, a thorough preclinical safety evaluation is paramount. This should include in-depth studies on its metabolic profile, its effects on mitochondrial function, and an assessment of its potential for hepatotoxicity, particularly in relevant animal models.

Conclusion

This compound is a molecule of considerable interest, exemplifying the utility of the cyclopropane scaffold in medicinal chemistry. Its synthesis is achievable through well-established methodologies, and its structure can be confidently characterized. The true value of this guide for researchers, scientists, and drug development professionals lies in the dual perspective it offers. On one hand, the rigid, well-defined structure of this compound presents an attractive platform for the design of potent and selective enzyme inhibitors. On the other hand, the potential for its carboxylic acid moiety to induce severe, idiosyncratic hepatotoxicity through metabolic disruption serves as a critical cautionary tale. A comprehensive understanding of both the synthetic and biological intricacies of this and similar molecules is essential for harnessing their therapeutic potential while mitigating the risks in the complex journey of drug development.

References

- PubChem. This compound.

- The Royal Society of Chemistry. ESI for Green Chemistry. [Link]

- Charette, A. B.; Beauchemin, A.

- Simmons, H. E.; Smith, R. D. A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. J. Am. Chem. Soc.1958, 80, 5323.

- Lévesque, E.; Goudreau, S. R.; Charette, A. B. Improved Zinc-Catalyzed Simmons-Smith Reaction: Access to Various 1,2,3-Trisubstituted Cyclopropanes. Org. Lett.2014, 16, 1490-1493.

- Chiral Drug Separation.

- Khan, M. A.; et al. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules2023, 28(15), 5651.

- Ilisz, I.; Aranyi, A.; Pataj, Z.; Péter, A. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). J. Pharm. Biomed. Anal.2021, 199, 114035.

- Ye, Z.; et al. Strategies for chiral separation: from racemate to enantiomer. Chem. Soc. Rev.2023, 52(12), 4058-4100.

- Hay, M. B.; Myneni, S. C. B. Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochim. Cosmochim. Acta2007, 71(14), 3534-3545.

- Vlachostergios, D. N.; et al. Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. Phytochemistry2002, 61(1), 1-6.

- Enantioselective Synthesis. In Organic Chemistry: A Tenth Edition. OpenStax.

- Salaün, J. Cyclopropane Derivatives and their Diverse Biological Activities. Top. Curr. Chem.2000, 207, 1-67.

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- Smith, B. C. The C=O Bond, Part III: Carboxylic Acids. Spectroscopy2018, 33(1), 14-21.

- PubChem. 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

- SpectraBase. 2-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid. [Link]

- Obach, R. S.; et al. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. J. Biochem. Mol. Toxicol.2004, 18(4), 184-91.

Sources

- 1. Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester, trans [webbook.nist.gov]

- 2. This compound | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NP-MRD: 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0143763) [np-mrd.org]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 92016-94-9 [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Cyclopropanecarboxylic acid [webbook.nist.gov]

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid CAS number 92016-94-9

An In-depth Technical Guide to 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 92016-94-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 92016-94-9), a molecule of significant interest in medicinal chemistry and organic synthesis. The document delves into its physicochemical properties, outlines a detailed, field-proven synthetic methodology, and explores its stereochemical complexity. Furthermore, it synthesizes current knowledge to discuss its potential biological activities and applications as a structural motif and building block in drug discovery. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel cyclopropane-containing compounds.

Introduction: The Strategic Value of a Substituted Cyclopropane

This compound is an organic compound that merges two structurally significant pharmacophores: a cyclopropane ring and a 4-methoxyphenyl (anisole) moiety.[1][2] The inherent value of this molecule in drug development stems from the unique properties conferred by the cyclopropane unit. As the smallest possible carbocycle, the cyclopropane ring introduces a high degree of rigidity and a defined three-dimensional structure into a molecule.[3][4]

In medicinal chemistry, the incorporation of a cyclopropane ring is a well-established strategy to:

-

Increase Metabolic Stability: The strained ring is often resistant to metabolic degradation pathways.[3]

-

Enhance Biological Activity: By acting as a conformationally restricted bioisostere for other groups (e.g., a double bond), it can lock a molecule into a bioactive conformation, improving target affinity.[3][4]

-

Improve Physicochemical Properties: It can modulate properties such as lipophilicity and solubility, which are critical for pharmacokinetics.[3]

The 4-methoxyphenyl group is also a common feature in bioactive molecules, often participating in hydrophobic and electronic interactions within receptor binding pockets. The carboxylic acid function provides a critical handle for hydrogen bonding, salt formation, and further chemical modification, profoundly influencing a compound's absorption, distribution, and overall bioavailability.[5] This guide provides the technical foundation necessary to synthesize, characterize, and strategically deploy this valuable chemical entity.

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key specifications for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 92016-94-9 | [1][6][7][8][9] |

| Molecular Formula | C₁₁H₁₂O₃ | [2][6][8][9] |

| Molecular Weight | 192.21 g/mol | [2][8][9] |

| IUPAC Name | This compound | [2][9] |

| Synonyms | 2-(4-methoxyphenyl)cyclopropanecarboxylic acid, trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylic acid | [6][8] |

| Appearance | White to off-white solid | [8] |

| Storage Temperature | Ambient or 2-8°C | [6][8] |

Safety Information: This compound should be handled with appropriate laboratory precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6][8]

-

Precautionary Statements: P261, P280, P305+P351+P338 (and others)[6][8]

Synthesis and Characterization

While multiple routes to cyclopropanecarboxylic acids exist, a reliable and scalable approach often begins with a corresponding cinnamic acid derivative.[10] This section details a robust, two-step protocol for the synthesis of the trans isomer, which is commonly referenced.

Synthetic Workflow Overview

The synthesis proceeds via the cyclopropanation of an ester of 4-methoxycinnamic acid, followed by hydrolysis to yield the target carboxylic acid. This strategy is effective because the esterification of the starting material protects the carboxylic acid and improves solubility in organic solvents typically used for cyclopropanation reactions.

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4-methoxycinnamate

-

To a 500 mL round-bottom flask, add 4-methoxycinnamic acid (17.8 g, 0.1 mol), absolute ethanol (200 mL), and concentrated sulfuric acid (2 mL).

-

Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours.

-

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is driven to completion by using an excess of ethanol.

-

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

-

Pour the concentrated mixture into 400 mL of ice-cold water and stir. A white solid should precipitate.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold hexane.

-

Dry the product under vacuum to yield ethyl 4-methoxycinnamate as a white crystalline solid.

Step 2: Synthesis of Ethyl trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylate

This protocol describes a modified Simmons-Smith reaction.

-

In a 1 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add zinc-copper couple (20 g).

-

Add 150 mL of anhydrous diethyl ether to the flask.

-

Add a solution of ethyl 4-methoxycinnamate (20.6 g, 0.1 mol) in 100 mL of anhydrous diethyl ether to the flask.

-

From the dropping funnel, add diiodomethane (40.2 g, 0.15 mol) dissolved in 50 mL of anhydrous diethyl ether dropwise over 1 hour. The reaction is exothermic and may require an ice bath to maintain a gentle reflux.

-

Causality: The zinc-copper couple reacts with diiodomethane to form an organozinc intermediate (iodomethyl)zinc iodide, which is the active cyclopropanating agent. The reaction stereospecifically delivers the methylene group to the less hindered face of the double bond, leading predominantly to the trans product from the trans-alkene.

-

-

After the addition is complete, stir the mixture at room temperature for 12-18 hours.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

-

Filter the mixture to remove unreacted zinc. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 3: Hydrolysis to this compound

-

Dissolve the crude ethyl ester from the previous step in a mixture of ethanol (150 mL) and a 10% aqueous sodium hydroxide solution (100 mL).

-

Heat the mixture to reflux for 3-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Causality: This is a standard saponification reaction where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt.

-

-

Cool the mixture and remove the ethanol via rotary evaporation.

-

Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate will form.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product, this compound.

Structural Verification (Self-Validating System)

To ensure trustworthiness, the identity and purity of the synthesized compound must be rigorously confirmed.

-

¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.8 ppm), aromatic protons (two doublets, ~6.8 and 7.2 ppm), and the cyclopropyl protons (complex multiplets in the 1.0-2.5 ppm region).

-

¹³C NMR: Signals corresponding to the carboxyl carbon (~175-180 ppm), aromatic carbons, the methoxy carbon (~55 ppm), and the three distinct cyclopropyl carbons.

-

Mass Spectrometry: The molecular ion peak [M]+ or [M+H]+ should correspond to the calculated molecular weight (192.21).

-

Infrared (IR) Spectroscopy: Look for a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a sharp C=O stretch (~1700 cm⁻¹).

-

Melting Point: A sharp melting point range indicates high purity.

Stereochemical Considerations

The structure of this compound contains two chiral centers at positions C1 and C2 of the cyclopropane ring. This gives rise to two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

-

trans isomers: (1R, 2S) and (1S, 2R) - The phenyl and carboxyl groups are on opposite sides of the ring.

-

cis isomers: (1R, 2R) and (1S, 2S) - The phenyl and carboxyl groups are on the same side of the ring.

The relative stereochemistry (cis vs. trans) significantly impacts the molecule's shape, and the absolute stereochemistry (R vs. S) determines its interaction with chiral biological systems. In drug development, it is often the case that one specific stereoisomer is responsible for the desired therapeutic effect, while others may be inactive or even contribute to off-target effects. Therefore, the synthesis and evaluation of stereochemically pure isomers are critical.[11]

Sources

- 1. CAS 92016-94-9: 2-(4-Methoxyphenyl)cyclopropanecarboxylic … [cymitquimica.com]

- 2. eontrading.uk [eontrading.uk]

- 3. cas 92016-94-9|| where to buy this compound [french.chemenu.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 92016-94-9 [sigmaaldrich.com]

- 7. 92016-94-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 2-(4-Methoxy-phenyl)-cyclopropanecarboxylic acid | 92016-94-9 [chemicalbook.com]

- 9. This compound | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid, a substituted cyclopropane derivative, holds significant interest within the realms of medicinal chemistry and materials science. Its rigid cyclopropane core, coupled with the electronic properties of the methoxy-substituted phenyl ring, imparts unique conformational constraints and potential biological activities. A thorough understanding of its structural and electronic characteristics is paramount for its application in drug design and materials development. This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, offering field-proven insights into the interpretation of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.

Molecular Structure and Isomerism

The structure of this compound (C₁₁H₁₂O₃, Molecular Weight: 192.21 g/mol ) features a cyclopropane ring substituted with a 4-methoxyphenyl group and a carboxylic acid group.[1] The presence of two stereocenters on the cyclopropane ring (C1 and C2) gives rise to two diastereomers: cis and trans. This guide will address the spectroscopic features of both isomers where data is available, with a primary focus on the more commonly reported trans isomer.

Figure 1: General molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The chemical shifts and coupling constants of the cyclopropyl protons are particularly diagnostic for determining the relative orientation of the substituents.

Predicted ¹H NMR Data for trans-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

| Proton | Chemical Shift (δ) ppm |

| H-1 (CH-COOH) | 2.05 |

| H-2 (CH-Ar) | 2.55 |

| H-3 (CH₂) | 1.35, 1.65 |

| Ar-H (ortho to cyclopropyl) | 7.05 (d) |

| Ar-H (meta to cyclopropyl) | 6.80 (d) |

| OCH₃ | 3.75 (s) |

| COOH | ~12 (br s) |

| Data is based on reported values for similar trans-2-arylcyclopropanecarboxylic acids. |

Interpretation and Causality:

-

Cyclopropyl Protons: The protons on the cyclopropane ring appear in the upfield region of the spectrum, a characteristic feature attributed to the magnetic anisotropy of the three-membered ring. The circulation of electrons in the C-C bonds generates a shielding cone, causing protons situated within this cone to resonate at lower frequencies.[2] The protons on the methylene group (H-3) are diastereotopic and thus exhibit different chemical shifts.

-

Aromatic Protons: The protons on the 4-methoxyphenyl ring appear as two doublets, characteristic of a para-substituted benzene ring. The electron-donating methoxy group causes the ortho and meta protons to have distinct chemical environments.

-

Methine Protons (H-1 and H-2): The downfield shift of H-2 compared to H-1 is due to the deshielding effect of the aromatic ring.

-

Carboxylic Acid Proton: The proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift (around 12 ppm) due to hydrogen bonding and its acidic nature.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment.

Predicted ¹³C NMR Data

Due to the lack of publicly available experimental data, the following are predicted chemical shifts for this compound. These predictions are based on established substituent effects on cyclopropane and aromatic rings.[4]

| Carbon | Predicted Chemical Shift (δ) ppm |

| C=O | ~178 |

| C-1 (CH-COOH) | ~25 |

| C-2 (CH-Ar) | ~30 |

| C-3 (CH₂) | ~15 |

| C-ipso (C-Ar) | ~135 |

| C-ortho (C-Ar) | ~128 |

| C-meta (C-Ar) | ~114 |

| C-para (C-O) | ~158 |

| OCH₃ | ~55 |

Interpretation and Causality:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate at a downfield chemical shift (around 178 ppm), which is characteristic for this functional group.[3]

-

Cyclopropyl Carbons: The carbons of the cyclopropane ring are highly shielded and appear at upfield chemical shifts. This is a consequence of the increased s-character of the C-C bonds in the strained three-membered ring.[5]

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the methoxy and cyclopropyl substituents. The carbon bearing the methoxy group (C-para) is significantly deshielded, while the ortho and meta carbons are shielded due to the electron-donating nature of the methoxy group.

-

Methoxyl Carbon: The carbon of the methoxy group is expected to appear around 55 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying functional groups within a molecule. The IR spectrum of this compound is dominated by absorptions from the carboxylic acid and the substituted benzene ring.

Experimental IR Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3000 (broad) | O-H stretch (carboxylic acid dimer) | Strong, Broad |

| ~2950 | C-H stretch (aromatic and cyclopropyl) | Medium |

| ~1700 | C=O stretch (carboxylic acid dimer) | Strong, Sharp |

| ~1610, ~1510 | C=C stretch (aromatic ring) | Medium |

| ~1250 | C-O stretch (aryl ether and carboxylic acid) | Strong |

| ~1030 | =C-O-C stretch (anisole) | Strong |

| ~930 (broad) | O-H bend (out-of-plane, carboxylic acid dimer) | Medium, Broad |

| Data obtained from SpectraBase.[6] |

Interpretation and Causality:

-

O-H Stretch: The most prominent feature of the IR spectrum of a carboxylic acid is the extremely broad absorption band for the O-H stretch, typically centered around 3000 cm⁻¹. This broadness is a direct result of strong intermolecular hydrogen bonding, which forms a dimeric structure.[7][8]

-

C=O Stretch: The carbonyl stretch of the carboxylic acid dimer appears as a strong, sharp band around 1700 cm⁻¹. Conjugation with the cyclopropane ring may slightly lower this frequency.

-

Aromatic C=C Stretches: The absorptions around 1610 and 1510 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

-

C-O Stretches: The strong band around 1250 cm⁻¹ is likely a composite of the C-O stretching vibrations from both the carboxylic acid and the aryl ether moieties. The band around 1030 cm⁻¹ is characteristic of the asymmetric =C-O-C stretch of the anisole group.

-

O-H Bend: The broad out-of-plane O-H bend around 930 cm⁻¹ is another characteristic feature of a hydrogen-bonded carboxylic acid dimer.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Mass Spectrum Data

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 147 | [M - COOH]⁺ |

| 134 | [M - COOH - CH]⁺ or [C₉H₁₀O]⁺ |

| 121 | [C₈H₉O]⁺ (Tropylium ion derivative) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| Data obtained from SpectraBase.[6] |

Interpretation and Causality:

-

Molecular Ion: The molecular ion peak at m/z 192 confirms the molecular weight of the compound.

-

Loss of Carboxyl Group: A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (•COOH) as a radical, resulting in the peak at m/z 147.

-

Tropylium Ion Formation: The peak at m/z 121 is likely due to the formation of a stable methoxy-substituted tropylium ion, a common fragmentation pattern for compounds containing a benzyl group or a group that can rearrange to a benzyl-like structure. Further fragmentation can lead to the tropylium ion at m/z 91 and the phenyl cation at m/z 77.

-

Other Fragments: The peak at m/z 134 could arise from the further fragmentation of the [M - COOH]⁺ ion.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the spectroscopic data, the following are detailed, step-by-step methodologies for the acquisition of each type of spectrum.

Synthesis of trans-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

A common method for the synthesis of 2-arylcyclopropanecarboxylic acids involves the reaction of a styrene derivative with ethyl diazoacetate to form the corresponding ethyl ester, followed by hydrolysis.

Figure 2: Synthetic pathway for trans-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

Step-by-Step Protocol:

-

Cyclopropanation: To a solution of p-methoxystyrene in a suitable solvent (e.g., dichloromethane or toluene), a catalytic amount of a rhodium(II) or copper catalyst is added. Ethyl diazoacetate is then added dropwise to the reaction mixture at a controlled temperature (often room temperature or slightly elevated). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield ethyl trans-2-(4-methoxyphenyl)cyclopropane-1-carboxylate.

-

Hydrolysis: The purified ethyl ester is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide). The mixture is heated to reflux until the ester is completely hydrolyzed (monitored by TLC). The reaction mixture is then cooled, and the ethanol is removed under reduced pressure. The aqueous solution is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried to afford pure trans-2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-5 seconds.

-

Acquire the proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation and Data Acquisition:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction and Data Acquisition:

-

The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion, generating a mass spectrum.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for this compound. The analysis of ¹H NMR, ¹³C NMR, IR, and MS data, supported by established spectroscopic principles, offers a comprehensive understanding of the structural features of this molecule. The provided experimental protocols serve as a practical resource for the synthesis and characterization of this and related compounds. This integrated approach to spectroscopic analysis is essential for advancing research and development in fields where precise molecular characterization is critical.

References

- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

- GCMS Section 6.12 - Whitman People. (n.d.).

- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

- Emery Pharma. (2018).

- UCLA Chemistry and Biochemistry. (n.d.). IR: carboxylic acids. [Link]

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Chemguide. (n.d.). interpreting infra-red spectra. [Link]

- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

- Wiley. (n.d.).

- JoVE. (2024).

- Chem-Station Int. Ed. (2024).

- Chemistry LibreTexts. (2023).

- Chemguide. (n.d.).

- University of Rochester. (n.d.).

- Caltech. (n.d.).

- SpectraBase. (n.d.). 2-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid. [Link]

- PubChem. (n.d.). This compound. [Link]

- Organic Syntheses. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. [Link]

- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr. [Link]

Sources

- 1. This compound | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive, multi-faceted strategy for the elucidation of the mechanism of action (MoA) of the novel small molecule, 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. Given the current paucity of specific biological data for this compound, this document serves as a foundational roadmap for researchers and drug development professionals. It provides a logical progression of experimental workflows, from initial target identification to in-depth pathway analysis, grounded in established principles of modern pharmacology and drug discovery. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and trustworthiness in the generated data. This guide is intended to empower research teams to systematically uncover the therapeutic potential and molecular interactions of this compound.

Introduction: The Scientific Imperative

The compound this compound (PubChem CID: 12461954) represents a unique chemical entity with potential therapeutic applications.[1] Its structure, featuring a substituted phenyl ring attached to a cyclopropane carboxylic acid moiety, suggests possible interactions with a range of biological targets. The cyclopropane ring, a strained three-membered carbocycle, can confer unique conformational rigidity and electronic properties, potentially driving specific and potent interactions with protein binding pockets.[2] Related cyclopropane-containing molecules have been explored for their roles as enzyme inhibitors, including in the regulation of ethylene biosynthesis in plants, highlighting the potential for this chemical scaffold to modulate biological processes.[3][4]

The elucidation of a compound's MoA is a critical step in the drug discovery pipeline. It provides the necessary framework for understanding efficacy, predicting potential toxicities, and developing robust biomarkers for clinical translation. This guide will detail a systematic approach to unraveling the MoA of this compound, leveraging a combination of in vitro biochemical assays, cell-based functional screens, and advanced biophysical techniques.

Phase 1: Target Identification and Initial Characterization

The primary objective of this initial phase is to identify the molecular target(s) of this compound. A broad, unbiased approach is recommended to cast a wide net and uncover potential on-target and off-target activities.

High-Throughput Screening (HTS) and Phenotypic Screening

A foundational step in modern drug discovery is the use of high-throughput screening (HTS) to assess the activity of a compound against large libraries of biological targets.[5]

-

Biochemical HTS: Screening the compound against a panel of purified enzymes and receptors is a direct method for identifying potential molecular targets.[6] Commercially available panels can assess activity against hundreds of kinases, phosphatases, proteases, and G-protein coupled receptors (GPCRs).

-

Phenotypic Screening: This approach involves testing the compound's effect on whole cells or organisms to identify a desired physiological change. While the direct target is not immediately identified, this method can reveal unexpected therapeutic potential. Subsequent target deconvolution studies would then be necessary.

Computational Approaches: In Silico Target Prediction

Computational methods can be employed to predict potential targets based on the chemical structure of this compound.

-

Ligand-Based Virtual Screening: This involves comparing the structure of our compound to databases of known active molecules. Tools like bioassayR can be used to analyze large bioactivity datasets and identify compounds with similar activity profiles.[7]

-

Structure-Based Virtual Screening (Docking): If a high-resolution structure of a suspected target protein is available, molecular docking simulations can predict the binding pose and affinity of the compound within the protein's active site.

Experimental Protocol: Initial Enzyme Inhibition Assay

This protocol describes a generalized approach to screen for enzyme inhibition, a common mechanism of action for small molecules.[5]

-

Enzyme and Substrate Preparation: Reconstitute the purified target enzyme and its corresponding substrate in an appropriate assay buffer. The buffer composition should be optimized for enzyme stability and activity.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

-

Assay Execution: In a microplate format, combine the enzyme, substrate, and varying concentrations of the test compound. Include appropriate controls (no enzyme, no substrate, no compound).

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined period.

-

Signal Detection: Measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

-

Data Analysis: Plot the enzyme activity as a function of the compound concentration. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Data Presentation: Hypothetical HTS Results

| Target Class | Number of Targets Screened | Number of Hits ( >50% inhibition at 10 µM) | Putative Primary Target(s) |

| Kinases | 400 | 2 | Kinase X, Kinase Y |

| Phosphatases | 150 | 0 | - |

| Proteases | 200 | 1 | Protease Z |

| GPCRs | 100 | 0 | - |

Phase 2: Target Validation and Mechanistic Deep Dive

Once putative targets have been identified, the next phase focuses on validating these interactions and elucidating the precise mechanism of binding and modulation.

Biophysical Methods for Direct Binding Analysis

Biophysical assays are essential for confirming direct physical interaction between the compound and its target protein and for quantifying the binding affinity.[8]

-

Surface Plasmon Resonance (SPR): This label-free technique provides real-time kinetic data on the association and dissociation of the compound from its immobilized target, allowing for the determination of the binding affinity (KD) and on/off rates.[6][9]

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[9]

-

X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target protein provides the highest resolution view of the binding site and the specific molecular interactions, which is invaluable for structure-activity relationship (SAR) studies and lead optimization.[8]

Workflow for Target Validation

Caption: Workflow for validating putative protein targets.

Enzyme Kinetics and Inhibition Mode

For enzymatic targets, it is crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[5][9] This is achieved by performing enzyme kinetic studies in the presence of varying concentrations of both the substrate and the inhibitor.

Experimental Protocol: Determining Mode of Inhibition

-

Set up Reactions: Prepare a matrix of reactions with varying concentrations of the substrate and this compound.

-

Measure Initial Velocities: For each reaction condition, measure the initial reaction velocity (V0).

-

Data Plotting: Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Analysis: Analyze the changes in Km (substrate affinity) and Vmax (maximum reaction velocity) in the presence of the inhibitor to determine the mode of inhibition.

Phase 3: Cellular and Pathway Analysis

The ultimate goal is to understand how the compound's interaction with its molecular target translates into a cellular response. This involves studying the compound's effects on relevant signaling pathways.[10][11]

Cell-Based Assays

Cell-based assays are critical for confirming the compound's activity in a more physiologically relevant context.[6]

-

Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that the compound binds to its target inside intact cells.

-

Reporter Gene Assays: If the target protein regulates gene expression, a reporter gene assay can be used to quantify the downstream effects of target modulation.[6]

-

Functional Cellular Assays: These assays measure a physiological outcome in cells, such as proliferation, apoptosis, or the secretion of signaling molecules.

Signaling Pathway Analysis

Once a cellular effect is confirmed, the next step is to map the signaling pathway that is being modulated.

-

Western Blotting/Immunofluorescence: These techniques can be used to measure changes in the phosphorylation state or expression levels of key proteins within a suspected signaling pathway.

-

Phospho-Proteomics: A more unbiased approach involves using mass spectrometry-based phospho-proteomics to identify global changes in protein phosphorylation in response to compound treatment.

-

Gene Expression Profiling (RNA-seq): This powerful technique can reveal genome-wide changes in gene expression, providing a comprehensive view of the cellular pathways affected by the compound.

Hypothetical Signaling Pathway

Assuming this compound inhibits "Kinase X," a hypothetical downstream signaling pathway could be investigated.

Caption: Hypothetical signaling pathway modulated by the compound.

Conclusion and Future Directions

This guide provides a systematic and robust framework for elucidating the mechanism of action of this compound. By progressing through the phases of target identification, validation, and pathway analysis, researchers can build a comprehensive understanding of the compound's biological activity. The insights gained from these studies will be instrumental in guiding future preclinical and clinical development, ultimately determining the therapeutic potential of this novel chemical entity.

References

- BellBrook Labs. (2023).

- Nuvisan. (n.d.). Tailored mode-of-action assays to enhance your drug discovery process. [Link]

- NCATS NIH. (2021, March 29).

- Wang, Y., & Kellen, M. (2016). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. Journal of Chemical Information and Modeling, 56(7), 1335–1339. [Link]

- Patsnap Synapse. (2023, April 21). What Are the Types of Biochemical Assays Used in Drug Discovery?. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12461954, this compound. PubChem. [Link]

- Gevorgyan, G. A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13972195, 2-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem. [Link]

- AdooQ BioScience. (2024, April 14). 2-[4-(ethoxycarbonyl)phenyl]cyclopropane-1-carboxylic acid. [Link]

- Aobchem. (n.d.). This compound. [Link]

- MySkinRecipes. (n.d.). trans-2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid. [Link]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85575, 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. PubChem. [Link]

- Wikipedia. (2023, November 26). Cyclopropanecarboxylic acid. [Link]

- Uddin, M. S., et al. (2024). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 13(2), 171. [Link]

- Wang, H., et al. (2016). Potential Signaling Pathways Involved in the Clinical Application of Oxymatrine. Phytotherapy Research, 30(7), 1067-1075. [Link]

Sources

- 1. This compound | C11H12O3 | CID 12461954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ffhdj.com [ffhdj.com]

- 4. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. nuvisan.com [nuvisan.com]

- 10. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potential Signaling Pathways Involved in the Clinical Application of Oxymatrine - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: A Technical Guide to the Putative Targets of 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel compound, 2-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid. While direct biological data for this specific molecule is not extensively documented, its structural features—a methoxyphenyl group, a cyclopropane ring, and a carboxylic acid moiety—suggest plausible interactions with several key protein families implicated in a range of pathologies. This document will dissect the scientific rationale for investigating three high-priority target classes: Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Peroxisome Proliferator-Activated Receptors (PPARs). We will delve into the structure-activity relationships of known modulators of these targets, providing a logical framework for why this compound represents a compelling candidate for investigation. Furthermore, this guide will furnish detailed, field-proven experimental protocols for robust target identification and validation, empowering research teams to systematically evaluate these hypotheses.

Introduction: The Therapeutic Promise of a Novel Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The compound this compound presents a unique structural architecture that merits thorough investigation. The methoxyphenyl group is a common feature in many biologically active compounds, often contributing to hydrophobic interactions and metabolic stability. The cyclopropane ring, a small, strained carbocycle, can act as a rigid scaffold, locking the molecule into a specific conformation conducive to target binding. It can also serve as a bioisostere for other chemical groups, such as a phenyl ring or an alkene, potentially improving pharmacokinetic properties.[1] The presence of a carboxylic acid is particularly noteworthy, as this functional group is a key pharmacophoric element in many drugs, capable of forming critical hydrogen bonds and electrostatic interactions with protein targets.[2][3]

Given the absence of extensive biological data on this specific molecule, a rational, structure-based approach to target identification is paramount. This guide will, therefore, focus on three plausible target families where the structural motifs of this compound align with known pharmacophores.

The Endocannabinoid System: A Prime Suspect

The endocannabinoid system (ECS) is a crucial neuromodulatory system that regulates a plethora of physiological processes, including pain, inflammation, and mood. The enzymes Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) are the primary regulators of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.[4] Inhibition of these enzymes represents a promising therapeutic strategy for augmenting endocannabinoid signaling with potentially fewer side effects than direct cannabinoid receptor agonists.

Fatty Acid Amide Hydrolase (FAAH): A Plausible Target

FAAH is a serine hydrolase responsible for the degradation of AEA.[5] The inhibition of FAAH elevates endogenous AEA levels, producing analgesic, anxiolytic, and anti-inflammatory effects.[6]

Scientific Rationale: The structure of this compound bears resemblance to certain classes of FAAH inhibitors. The general pharmacophore for many FAAH inhibitors includes a hydrophobic tail that occupies the acyl-chain binding channel of the enzyme and a group capable of interacting with the catalytic serine or nearby residues.[7] The methoxyphenyl and cyclopropane moieties of our compound of interest could serve as this hydrophobic tail. While many potent FAAH inhibitors are carbamates or ureas that covalently modify the catalytic serine, some inhibitors possess a carboxylic acid.[8] This acidic group can form important hydrogen bond interactions within the active site.[6]

Experimental Validation Workflow:

Caption: Workflow for the validation of FAAH inhibition.

Detailed Protocol: Fluorometric FAAH Activity Assay for IC50 Determination

This assay quantifies the enzymatic activity of FAAH by measuring the fluorescence of a product generated from a fluorogenic substrate.

-

Principle: FAAH hydrolyzes a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[5][9] The rate of increase in fluorescence is directly proportional to FAAH activity.

-

Materials:

-

Procedure:

-

Prepare serial dilutions of this compound in FAAH Assay Buffer.

-

In the 96-well plate, add recombinant human FAAH to each well.

-

Add the different concentrations of the test compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

-

Initiate the reaction by adding the AAMCA substrate to all wells.

-

Immediately measure the fluorescence in kinetic mode at 37°C for 30-60 minutes.[11]

-

Calculate the rate of reaction for each concentration of the compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Value | Reference |

| FAAH Concentration | 10-20 nM | [5] |

| AAMCA Concentration | 10 µM | [10] |

| Incubation Temperature | 37°C | [10] |

| Excitation Wavelength | 340-360 nm | [10] |

| Emission Wavelength | 450-465 nm | [10] |

Table 1: Key parameters for the fluorometric FAAH activity assay.

Monoacylglycerol Lipase (MAGL): An Alternative Endocannabinoid Target